molecular formula C21H14FN3S B2789570 6-[(3-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline CAS No. 688792-61-2

6-[(3-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline

Cat. No. B2789570
CAS RN: 688792-61-2
M. Wt: 359.42
InChI Key: HJRFXHJUAALHJG-UHFFFAOYSA-N
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Description

“6-[(3-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline” is a benzimidazole derivative . It is a part of a new series of benzimidazo scaffolds synthesized as potent antiproliferative antiangiogenic molecules against breast (MCF-7) and lung (A549) cancer cell lines .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “6-[(3-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline”, involves a process called C–H cycloamination . This process uses a metal-free synthetic pathway . Another method for the synthesis of benzimidazo[1,2-c]quinazoline derivatives involves a CuI-catalyzed intramolecular N-arylation reaction .


Molecular Structure Analysis

The molecular formula of “6-[(3-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline” is C21H14FN3S . Its average mass is 359.419 Da and its monoisotopic mass is 359.089233 Da .


Chemical Reactions Analysis

The benzimidazole scaffold in “6-[(3-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline” is expanded with heterocyclic rings, resulting in a tridentate cyclic system . This system can occupy the ATP-binding site and neighboring hydrophobic pocket .

Mechanism of Action

The molecules designed from the benzimidazole scaffold, including “6-[(3-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline”, show promising affinity and selectivity toward VEGFR2 . They bind VEGFR-2 adopting a DFG-in conformation . The benzimidazole scaffold occupies the hinge region, the central aromatic ring occupies hydrophobic region I adjacent to the hinge region, and the hydrogen bond donor/acceptor binds to the hydrogen-bond-rich region .

properties

IUPAC Name

6-[(3-fluorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3S/c22-15-7-5-6-14(12-15)13-26-21-24-17-9-2-1-8-16(17)20-23-18-10-3-4-11-19(18)25(20)21/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRFXHJUAALHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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